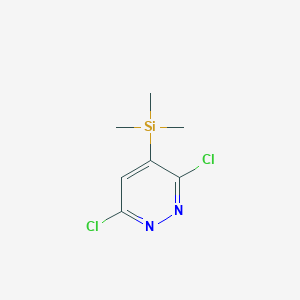

3,6-Dichloro-4-(trimethylsilyl)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,6-dichloropyridazin-4-yl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2N2Si/c1-12(2,3)5-4-6(8)10-11-7(5)9/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZGQDLXADOHDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=NN=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568959 | |

| Record name | 3,6-Dichloro-4-(trimethylsilyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130825-12-6 | |

| Record name | 3,6-Dichloro-4-(trimethylsilyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Dichloro 4 Trimethylsilyl Pyridazine and Analogs

De Novo Synthetic Routes to 3,6-Dichloro-4-(trimethylsilyl)pyridazine

De novo synthesis, the construction of the heterocyclic ring from acyclic precursors, offers a powerful approach to introduce desired substituents at specific positions from the outset. One plausible strategy for the synthesis of a 4-silylated pyridazine (B1198779) core involves the inverse-electron-demand Diels-Alder reaction.

A Lewis acid-mediated inverse-electron-demand Diels-Alder reaction between a 3-monosubstituted 1,2,4,5-tetrazine and a silyl (B83357) enol ether can provide functionalized pyridazines with high regiocontrol. organic-chemistry.org For the synthesis of a precursor to this compound, a reaction between a suitably substituted tetrazine and a trimethylsilyl-substituted enol ether could be envisioned. The resulting dihydropyridazine intermediate would then undergo oxidation to the aromatic pyridazine. Subsequent chlorination at the 3 and 6 positions would yield the final product.

| Reactant 1 | Reactant 2 | Key Transformation | Potential Product |

| Substituted 1,2,4,5-tetrazine | Trimethylsilyl (B98337) enol ether | Inverse-electron-demand Diels-Alder | 4-(trimethylsilyl)pyridazine derivative |

Another approach involves the condensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine (B178648). If a 1,4-dicarbonyl precursor bearing a trimethylsilyl group at the appropriate position can be synthesized, its cyclization with hydrazine would directly afford a 4-(trimethylsilyl)pyridazine derivative. Subsequent chlorination would then lead to the target molecule.

Directed Functionalization of Pyridazine Precursors

An alternative to de novo synthesis is the functionalization of a pre-existing pyridazine ring. This approach is often more practical when a suitable pyridazine starting material is readily available.

Strategies from 3,6-Dichloropyridazine (B152260)

3,6-Dichloropyridazine is a commercially available and versatile starting material for the synthesis of various pyridazine derivatives. The chlorine atoms at the 3 and 6 positions activate the ring towards certain transformations and can be readily displaced by nucleophiles.

Direct C-H functionalization of 3,6-dichloropyridazine at the 4- and 5-positions is a key strategy. While the electron-deficient nature of the 3,6-dichloropyridazine ring makes it susceptible to nucleophilic attack, it also influences the reactivity of the C-H bonds.

Incorporation of Trimethylsilyl Groups via Specific Reactions

The introduction of a trimethylsilyl group onto the 3,6-dichloropyridazine ring can be challenging due to the electronic properties of the starting material. Direct C-H silylation of electron-deficient heterocycles is an area of active research.

Palladium-catalyzed C-H silylation has emerged as a powerful tool for the functionalization of various aromatic and heteroaromatic compounds. While specific examples for 3,6-dichloropyridazine are not prevalent in the literature, analogous reactions on other electron-deficient heterocycles suggest that a directed approach, possibly involving a directing group, could be employed. Alternatively, transition-metal-free radical silylation methods could be explored, although regioselectivity might be a challenge.

| Silylation Method | Catalyst/Reagent | Potential Outcome |

| Palladium-Catalyzed C-H Silylation | Palladium catalyst, silylating agent | Regioselective silylation |

| Radical Silylation | Radical initiator, silylating agent | Silylation, potential for regioisomers |

Regioselective Considerations in Pyridazine Substitution

The regioselectivity of substitution on the 3,6-dichloropyridazine ring is governed by a combination of electronic and steric factors. The two chlorine atoms strongly withdraw electron density, making the ring electron-deficient. This generally deactivates the ring towards electrophilic substitution but activates it for nucleophilic and radical attack.

For a C-H functionalization reaction at the 4- or 5-position, the electronic nature of the attacking species is crucial. Electrophilic silylation is unlikely to be successful. Radical silylation or a metal-catalyzed process that proceeds through a different mechanism would be more plausible.

In the context of directed C-H functionalization, the regioselectivity is often controlled by the position of the directing group. However, in the absence of a directing group, the inherent reactivity of the C4/C5 positions of 3,6-dichloropyridazine would dictate the outcome. The relative stability of the reaction intermediates would play a key role in determining the major product.

Modern Approaches in Pyridazine Synthesis

Modern synthetic methodologies can offer significant advantages in terms of reaction efficiency, selectivity, and environmental impact.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has been widely adopted in heterocyclic chemistry to accelerate reaction rates and improve yields. nih.govmdpi.com The rapid and efficient heating provided by microwave irradiation can overcome activation barriers and drive reactions to completion in a fraction of the time required by conventional heating.

While a specific microwave-assisted protocol for the synthesis of this compound has not been reported, it is conceivable that many of the synthetic steps discussed, such as Diels-Alder reactions, C-H functionalization, and nucleophilic substitutions, could be optimized using this technology. For instance, a microwave-assisted palladium-catalyzed C-H silylation of 3,6-dichloropyridazine could potentially be developed, offering a rapid and efficient route to the target compound.

| Reaction Type | Potential Advantage of Microwave Irradiation |

| Diels-Alder Cycloaddition | Reduced reaction times, improved yields |

| C-H Functionalization | Enhanced reaction rates, potential for improved selectivity |

| Nucleophilic Substitution | Faster conversions, cleaner reactions |

Transition Metal-Catalyzed Cross-Coupling Strategies in Pyridazine Frameworks

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of pyridazine chemistry, these methodologies are particularly valuable for the functionalization of the electron-deficient pyridazine core. researchgate.netresearchgate.net Starting from halogenated pyridazines, such as 3,6-dichloropyridazine, these reactions allow for the introduction of a wide array of substituents, leading to the synthesis of diverse and complex molecular architectures. nih.gov The versatility of these methods stems from the variety of available coupling partners and the ability to fine-tune reaction conditions to achieve high yields and selectivity. researchgate.net

Palladium-catalyzed reactions, including the Suzuki-Miyaura, Negishi, and Sonogashira couplings, are among the most extensively utilized strategies for modifying the pyridazine framework. researchgate.netnih.gov A significant challenge and area of research in this field is controlling the site-selectivity in dihalogenated pyridazines. Conventionally, the halide position adjacent to a nitrogen atom (e.g., C3 or C6) is more reactive due to electronic effects. nih.govthieme-connect.com However, recent advancements have demonstrated that the choice of ligand, catalyst system, and reaction conditions can override this inherent reactivity, providing access to previously difficult-to-synthesize isomers. nih.govnsf.gov

Research into palladium-catalyzed cross-coupling of 3,6-dichloropyridazine has shown that selective mono-substitution can be achieved with various organozinc compounds, opening pathways to unsymmetrically 3,6-disubstituted pyridazines. researchgate.net The ability to sequentially functionalize the pyridazine ring highlights the power of these methods for building molecular complexity. researchgate.net The following sections detail specific cross-coupling strategies, focusing on the catalysts, coupling partners, and conditions employed to modify pyridazine scaffolds.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a highly effective method for creating carbon-carbon bonds on the pyridazine ring. nih.gov This reaction is valued for its operational simplicity and the commercial availability of a vast array of boronic acids and their esters. nih.gov

In the functionalization of dihaloheteroarenes like dichloropyridazines, controlling the regioselectivity of the coupling is paramount. The inherent electronic properties of the pyridazine ring typically favor reaction at the position adjacent to a nitrogen atom. thieme-connect.com However, the steric environment created by bulky ligands can dramatically alter this outcome. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been shown to direct the coupling to the C4 position in related 2,4-dichloropyridines, demonstrating that selectivity can be ligand-controlled. nih.gov Conversely, diphosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) tend to promote the conventional selectivity, leading to substitution at the position next to the nitrogen. nih.gov

Remarkably, ligand-free conditions, often referred to as "Jeffery" conditions, can also be employed to achieve high C4-selectivity in Suzuki-Miyaura couplings. nih.govnsf.gov These conditions typically involve a simple palladium salt (e.g., PdCl2), an inorganic base like sodium carbonate, and a tetraalkylammonium additive such as tetrabutylammonium bromide (NBu4Br). nsf.gov This approach highlights that catalyst speciation, potentially involving the formation of palladium nanoparticles, can play a crucial role in determining the reaction's regiochemical outcome. acs.org

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Selectivity |

| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 3-Chloro-5-phenylpyridazine | 85 | >95:5 (C5:C3) |

| 2,4-Dichloropyridine | (4-Methoxyphenyl)boronic acid | Pd2(dba)3 / IPr | K3PO4 | Dioxane | 2-Chloro-4-(4-methoxyphenyl)pyridine | 82 | 10:1 (C4:C2) |

| 2,4-Dichloropyridine | Phenylboronic acid | PdCl2 (ligand-free) | Na2CO3 | DMF/H2O | 2-Chloro-4-phenylpyridine | 88 | >99:1 (C4:C2) |

This table presents representative examples of Suzuki-Miyaura couplings on dichlorinated N-heterocycles, illustrating the influence of ligands and conditions on site-selectivity. Data compiled from related studies on dichloropyridines and dichloropyridazines. nih.govthieme-connect.com

Palladium-Catalyzed Negishi and Kumada Couplings

The Negishi coupling utilizes organozinc reagents, while the Kumada coupling employs Grignard (organomagnesium) reagents. These reactions are powerful alternatives for forming C-C bonds, particularly for introducing alkyl groups.

Studies on 3,6-dichloropyridazine have demonstrated that palladium-catalyzed Negishi couplings with benzyl, aryl, and alkyl organozinc compounds can proceed with high selectivity for mono-substitution. researchgate.net This allows for the isolation of 3-substituted-6-chloropyridazines, which can then undergo a second, different cross-coupling reaction to produce unsymmetrically disubstituted pyridazines. researchgate.net

Similar to the Suzuki-Miyaura reaction, the strategic use of specific ligands can reverse the innate reactivity of dihalopyridazines in Kumada and Negishi couplings. The application of bulky NHC ligands has enabled C4-selective couplings on 2,4-dichloropyridines, allowing for the specific installation of various aryl and alkyl groups, a strategy that can be extended to pyridazine analogs. thieme-connect.com

| Substrate | Coupling Partner | Catalyst/Ligand | Solvent | Product | Yield (%) |

| 3,6-Dichloropyridazine | PhCH2ZnCl | Pd(PPh3)4 | THF | 3-Benzyl-6-chloropyridazine | 92 |

| 3,6-Dichloropyridazine | PhZnCl | Pd(PPh3)4 | THF | 3-Chloro-6-phenylpyridazine | 85 |

| 2,4-Dichloropyridine | Hexylzinc chloride | Pd2(dba)3 / IPr | THF | 2-Chloro-4-hexylpyridine | 75 |

This table summarizes conditions and outcomes for Negishi couplings, showcasing selective mono-functionalization of 3,6-dichloropyridazine and ligand-controlled C4-alkylation of a related heterocycle. thieme-connect.comresearchgate.net

Other Transition Metal-Catalyzed Couplings

Beyond palladium, other transition metals like nickel and copper can also catalyze cross-coupling reactions on pyridazine frameworks, although they are less commonly reported for silylation precursors. Nickel catalysts, often being more cost-effective, can be effective in coupling reactions involving organozinc reagents. researchgate.net

The Sonogashira reaction, which couples terminal alkynes with organic halides, is another important palladium-catalyzed method for functionalizing pyridazines. researchgate.netnih.gov This reaction typically requires a copper(I) co-catalyst and provides a direct route to alkynyl-substituted pyridazines, which are versatile intermediates for further synthetic transformations.

These collective strategies underscore the maturity and adaptability of transition metal-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can achieve remarkable control over the synthesis of functionalized pyridazines, enabling the creation of novel analogs of this compound and related compounds.

Reaction Chemistry and Mechanistic Studies of 3,6 Dichloro 4 Trimethylsilyl Pyridazine

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridazine (B1198779) nucleus, exacerbated by the presence of two electronegative chlorine atoms, renders the heterocyclic core highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.comwuxiapptec.com This reactivity is the most prominent feature of its chemical profile.

The primary sites for nucleophilic attack are the carbon atoms bearing the chlorine atoms (C-3 and C-6). In contrast to the parent 3,6-dichloropyridazine (B152260) where these positions are equivalent, the C-4 trimethylsilyl (B98337) group in 3,6-dichloro-4-(trimethylsilyl)pyridazine induces electronic and steric differentiation. sigmaaldrich.com The regioselectivity of substitution is therefore a critical consideration.

The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate determines the reaction rate. Electron-withdrawing groups on the ring stabilize this complex and accelerate the reaction. While the TMS group is generally considered a weak sigma-donor, its influence on the two chlorinated positions is not identical. The precise outcome of a nucleophilic attack depends on the nucleophile used and the reaction conditions. For instance, studies on similarly unsymmetrical dichloropyrimidines have shown that both steric hindrance and electronic effects dictate the site of substitution. researchgate.net Sterically demanding nucleophiles may preferentially attack the less hindered position, while the electronic influence of the TMS group will modulate the electrophilicity of the adjacent C-3 and the more distant C-6 positions.

Diverse nucleophiles, including amines, alkoxides, and thiolates, are known to displace the chlorine atoms on the 3,6-dichloropyridazine scaffold. nih.gov For example, reactions of related 3,6-dichloropyridazines with primary amines have been shown to yield mono- and di-substituted aminopyridazines, which are valuable precursors for biologically active compounds. nih.govresearchgate.net

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloropyridazine Scaffolds This table is based on the general reactivity of dichloropyridazines and illustrates potential reactions for the title compound.

| Nucleophile | Typical Conditions | Potential Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Amines (e.g., Morpholine) | Heat, optional base (e.g., K₂CO₃, DIPEA) in a polar solvent (e.g., Dioxane, EtOH) | Mono- or di-aminopyridazines | nih.gov |

| Alkoxides (e.g., NaOMe) | Room temperature or heat in the corresponding alcohol | Mono- or di-alkoxypyridazines | researchgate.net |

| Thiols (e.g., Thiophenol) | Base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) | Mono- or di-thioether pyridazines | researchgate.net |

| Azides (e.g., NaN₃) | Polar solvent (e.g., DMF, DMSO) | Azidopyridazines (precursors to triazoles) | nih.gov |

The C-Si bond at the C-4 position is susceptible to cleavage through ipso-substitution, a reaction where an electrophile replaces the silyl (B83357) group. This provides a pathway to introduce a range of other functional groups at this position, a transformation not readily achieved through other means on the electron-poor ring.

Common ipso-desilylation reactions include:

Protodesilylation: Treatment with a strong acid (e.g., trifluoroacetic acid) can replace the TMS group with a hydrogen atom.

Halodesilylation: Reaction with halogens (e.g., I₂, Br₂) or interhalogen compounds (e.g., ICl) can introduce a halogen atom at the C-4 position.

Acylation: Friedel-Crafts-type acylation can potentially occur under specific conditions to install an acyl group.

This reactivity allows for sequential functionalization, where the TMS group acts as a placeholder that can be substituted after one or both chlorine atoms have been replaced.

Electrophilic Reactions on the Pyridazine Core

Direct electrophilic attack on the carbon atoms of the pyridazine ring is generally disfavored. The diazine structure is inherently electron-deficient due to the electron-withdrawing nature of the two nitrogen atoms, a characteristic that is strongly amplified by the two chloro-substituents. This high degree of deactivation makes reactions like nitration, halogenation, or Friedel-Crafts acylation on the ring itself exceptionally difficult. While the trimethylsilyl group possesses a slight activating effect (via σ-π hyperconjugation), it is insufficient to overcome the powerful deactivating influence of the rest of the molecule. Therefore, electrophilic aromatic substitution on the pyridazine core of this compound is not considered a viable synthetic pathway.

Cycloaddition and Annulation Reactions

Pyridazines can participate in cycloaddition reactions, acting either as a diene or a dienophile.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: As an azadiene, the pyridazine ring can react with electron-rich dienophiles. This reaction typically leads to the formation of a bicyclic adduct which then undergoes a retro-Diels-Alder reaction, extruding molecular nitrogen (N₂) to yield a substituted benzene (B151609) derivative. organic-chemistry.orgrsc.org The substitution pattern on this compound, with its combination of electron-withdrawing and donating groups, would influence the regiochemical outcome of such cycloadditions.

[3+2] Dipolar Cycloaddition: While less direct, pyridazinium ylides, formed by N-alkylation of the pyridazine followed by deprotonation, are known to act as 1,3-dipoles. These intermediates can react with dipolarophiles like alkynes or alkenes to construct fused five-membered rings, leading to pyrrolo[1,2-b]pyridazine (B13699388) systems. nih.govmdpi.com The synthesis of such derivatives from this compound would first require N-functionalization.

Rearrangement Processes

Substituted pyridazines can undergo complex rearrangement reactions, particularly when treated with highly reactive intermediates like arynes. Research on related pyridyl-substituted pyridazines has shown that reaction with benzyne (B1209423) can initiate a rearrangement cascade, leading to the formation of intricate polycyclic heterocyclic systems. nih.gov This process involves an initial nucleophilic attack by a nitrogen atom on the aryne, followed by a series of bond cleavages and formations. For a derivative of this compound to undergo such a transformation, it would need to be functionalized with a substituent containing a suitably positioned nucleophilic atom.

Computational and Theoretical Insights into Reaction Mechanisms

In the absence of extensive experimental data for this compound itself, computational chemistry provides powerful predictive insights into its reactivity. uni.lu Density Functional Theory (DFT) and other methods can elucidate the electronic structure and predict reaction pathways.

Frontier Molecular Orbital (FMO) Analysis: The regioselectivity of nucleophilic aromatic substitution is often governed by the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com For substituted chlorodiazines, the site of nucleophilic attack corresponds to the ring carbon with the largest LUMO coefficient. Computational modeling of this compound would reveal the relative magnitudes of the LUMO coefficients at C-3 and C-6. This analysis would predict the kinetically favored site of attack, accounting for the combined electronic effects of the ring nitrogens, the chlorine atoms, and the TMS group. Studies on other chloropyridazines suggest that the LUMO or LUMO+1 orbital is decisive in determining reactivity. wuxiapptec.com

Charge Distribution: Calculation of the electrostatic potential map and partial atomic charges would highlight the electrophilic character of the C-Cl carbons, confirming their susceptibility to nucleophilic attack.

Reaction Pathway Modeling: Theoretical calculations can model the entire SNAr reaction coordinate, including the transition states and Meisenheimer intermediates for attack at both the C-3 and C-6 positions. By comparing the activation energies (ΔG‡) for the two pathways, a quantitative prediction of the product ratio can be made.

Table 2: Predicted Parameters for Mechanistic Analysis This table outlines theoretical parameters that can be calculated to predict the molecule's reactivity.

| Parameter | Method | Predicted Insight | Reference |

|---|---|---|---|

| LUMO/LUMO+1 Coefficients | DFT | Identifies the most electrophilic carbon (C-3 vs. C-6) for initial nucleophilic attack. | wuxiapptec.com |

| Partial Atomic Charges | Mulliken, NBO, or ESP analysis | Quantifies the electrophilicity of ring carbons. | arkat-usa.org |

| Activation Energy (ΔG‡) | DFT Transition State Search | Determines the kinetic favorability of substitution at C-3 versus C-6. | nih.gov |

Quantum Chemical Analysis of Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens for elucidating the mechanisms of chemical reactions. gsconlinepress.comiiste.org These methods allow for the detailed exploration of a reaction's potential energy surface, identifying the structures and energies of reactants, products, transition states, and any intermediates.

For a molecule like this compound, a primary reaction pathway of interest is nucleophilic aromatic substitution (SNAr). The pyridazine ring is electron-deficient due to the presence of two adjacent electronegative nitrogen atoms, which makes it susceptible to attack by nucleophiles. thieme-connect.de The two chlorine atoms are good leaving groups, suggesting that substitution reactions are highly probable.

A typical quantum chemical analysis of an SNAr reaction on this substrate would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant (this compound), the nucleophile, the intermediate Meisenheimer complex, the transition state, and the final product are optimized to find their lowest energy conformations.

Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine their relative energies. This helps in constructing a reaction energy profile.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting the reactant and the intermediate, and the intermediate and the product.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

The reaction pathway for a nucleophilic substitution at the C-6 position, for example, can be computationally modeled. The nucleophile would add to the C-6 carbon, forming a tetrahedral intermediate (Meisenheimer complex), where the negative charge is stabilized by the electron-withdrawing nitrogen atoms and the remaining chloro and silyl groups. This is followed by the elimination of the chloride ion to yield the substituted product. The calculated activation energy (the energy difference between the reactants and the transition state) for this process would indicate the kinetic feasibility of the reaction.

Table 1: Hypothetical DFT-Calculated Energy Profile for SNAr at C-6 of this compound with a Generic Nucleophile (Nu⁻)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants [Substrate + Nu⁻] | Initial state | 0.0 |

| Transition State 1 (TS1) | Nucleophilic addition | +15.2 |

| Meisenheimer Intermediate | Tetrahedral complex | -5.8 |

| Transition State 2 (TS2) | Chloride elimination | +8.5 |

| Products [6-Nu-3-chloro-4-(trimethylsilyl)pyridazine + Cl⁻] | Final state | -20.1 |

Note: These values are illustrative and represent a typical profile for an SNAr reaction.

Understanding Selectivity through Computational Modeling

A key question in the chemistry of this compound is selectivity. The molecule presents two reactive sites for nucleophilic substitution (C-3 and C-6). Computational modeling is instrumental in predicting which site is more susceptible to attack.

Selectivity in nucleophilic aromatic substitution is governed by both electronic and steric factors. Computational chemistry can quantify these effects:

Electrostatic Potential and Atomic Charges: By calculating the molecular electrostatic potential (MEP) or assigning partial atomic charges (e.g., using Natural Bond Orbital analysis), one can identify the most electrophilic carbon atoms. The carbon atom with the most positive partial charge is generally the most attractive site for a nucleophile. The electron-withdrawing nature of the chlorine atoms and the pyridazine nitrogens will render the adjacent carbon atoms electron-deficient.

Frontier Molecular Orbitals (FMO): The reaction between a nucleophile and an electrophile is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. For a nucleophilic attack on the pyridazine, the reaction is predicted to occur at the atom(s) with the largest lobe of the LUMO. DFT calculations can map the LUMO density across the molecule, highlighting the most electrophilic centers. gsconlinepress.com In electron-poor diazines like pyridazine, the LUMO is typically localized on the ring carbons. researchgate.net

Fukui Functions: This descriptor, derived from conceptual DFT, quantifies the change in electron density at a particular point in a molecule when an electron is added. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron. The atom with the highest f+ value is the predicted site of nucleophilic attack.

Table 2: Hypothetical Calculated Reactivity Indices for Carbon Atoms in this compound

| Atomic Site | Natural Atomic Charge (e) | LUMO Coefficient | Fukui Function (f⁺) | Predicted Reactivity |

| C-3 | +0.25 | 0.45 | 0.18 | Moderate |

| C-4 | -0.15 | 0.10 | 0.05 | Low |

| C-5 | -0.05 | 0.20 | 0.08 | Low |

| C-6 | +0.28 | 0.58 | 0.25 | High |

Note: These values are hypothetical, designed to illustrate how computational data can be used to predict regioselectivity. A higher positive charge, LUMO coefficient, and f⁺ value at C-6 suggest it is the most likely site for nucleophilic attack.

By integrating these computational approaches, a detailed and predictive understanding of the reaction chemistry of this compound can be achieved, guiding synthetic efforts and uncovering novel reactivity patterns.

Derivatization and Scaffold Construction from 3,6 Dichloro 4 Trimethylsilyl Pyridazine

Synthesis of Substituted Pyridazine (B1198779) Derivatives

The 3,6-dichloro-4-(trimethylsilyl)pyridazine scaffold offers multiple sites for chemical modification. The two chlorine atoms at positions 3 and 6 are susceptible to nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, while the trimethylsilyl (B98337) group at position 4 can act as a synthetic handle for introducing further diversity.

Research has demonstrated that the pyridazine ring can be selectively functionalized. While direct metalation of the parent 3,6-dichloropyridazine (B152260) can be achieved using powerful bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), the presence of a directing group such as the trimethylsilyl (TMS) moiety at the C4 position is instrumental for regioselective transformations. The TMS group can facilitate metalation at an adjacent position or can itself be replaced in ipso-substitution reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing aryl and heteroaryl substituents at the chloro-positions. nih.gov For instance, 3,6-dihalopyridazines readily couple with various organoboron reagents. nih.gov The reactivity of the two chlorine atoms can often be differentiated, allowing for stepwise functionalization. Typically, the chlorine at the 6-position is more reactive towards certain cross-coupling reactions than the one at the 3-position. This differential reactivity enables the synthesis of unsymmetrically substituted pyridazines. researchgate.net

Furthermore, Negishi and Kumada couplings, employing organozinc and organomagnesium reagents respectively, expand the scope of possible substitutions to include alkyl and a wider range of heteroaryl groups. nih.gov These reactions provide a powerful toolkit for creating a library of substituted pyridazine derivatives from a single, versatile starting material.

Construction of Fused Polycyclic Pyridazine Systems

The substituted pyridazine derivatives serve as advanced intermediates for the synthesis of more complex, fused heterocyclic systems. The strategic placement of functional groups on the pyridazine ring allows for subsequent intramolecular or intermolecular cyclization reactions to build novel scaffolds with potential applications in drug discovery and materials science.

Pyrrolo[1,2-b]pyridazine (B13699388) Frameworks

The construction of the pyrrolo[1,2-b]pyridazine system from a 3,6-dichloropyridazine precursor generally involves the initial introduction of an amine at the 3-position, followed by a reaction sequence that builds the pyrrole (B145914) ring. A plausible synthetic route would begin with the selective amination of this compound. The resulting 3-amino-6-chloro-4-(trimethylsilyl)pyridazine could then undergo reaction with a suitable dielectrophile, such as a γ-halo-α,β-unsaturated ketone, leading to the formation of the fused pyrrole ring through a Chichibabin-type reaction, yielding a functionalized pyrrolo[1,2-b]pyridazine.

Imidazo[1,2-b]pyridazine Scaffolds

The synthesis of imidazo[1,2-b]pyridazines from dichloropyridazines is a well-established strategy. A close analogue, 3,6-dichloro-4-methylpyridazine, has been successfully used to synthesize 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid. rsc.org This suggests a similar pathway for the 4-trimethylsilyl derivative. The key steps involve:

Amination: Selective nucleophilic substitution of one chlorine atom (typically at C6) with ammonia (B1221849) or an amine to yield a 3-amino-6-chloropyridazine (B20888) derivative.

Cyclization: Condensation of the 3-amino group with an α-haloketone or a related synthon. This reaction proceeds via initial N-alkylation followed by intramolecular cyclization to form the fused imidazole (B134444) ring.

This sequence allows for the introduction of a wide variety of substituents on both the pyridazine and the newly formed imidazole ring, depending on the choice of starting materials and reagents.

Pyrazolo[3,4-c]pyridazine Architectures

The synthesis of highly substituted pyrazolo[3,4-c]pyridazine derivatives directly from functionalized 3,6-dichloropyridazines has been efficiently demonstrated. A key study by the Knochel group showcased a powerful method involving the metalation of 3,6-dichloropyridazine. jofamericanscience.org This approach can be adapted starting from this compound. The general sequence is as follows:

Functionalization: The this compound is first subjected to regioselective substitution at the 6-position via cross-coupling or nucleophilic substitution.

Cyclization with Hydrazine (B178648): The resulting 3-chloro-4,6-disubstituted pyridazine is then reacted with hydrazine (N₂H₄). In this step, hydrazine acts as a dinucleophile, displacing the chlorine atom at the 3-position and attacking the adjacent C4 carbon (after potential tautomerization or activation), leading to the formation of the fused pyrazole (B372694) ring.

This methodology provides a direct and efficient route to complex pyrazolo[3,4-c]pyridazines, which are scaffolds of significant interest in medicinal chemistry. jofamericanscience.org

Pyrimido[4,5-c]pyridazine (B13102040) Derivatives

The synthesis of the pyrimido[4,5-c]pyridazine ring system from a 3,6-dichloropyridazine precursor requires the introduction of appropriate nitrogen-based functionalities that can serve as anchors for building the pyrimidine (B1678525) ring. A potential synthetic strategy would involve the following steps:

Hydrazinolysis: Reaction of this compound with hydrazine to form a 3-chloro-6-hydrazinylpyridazine intermediate.

Amine Formation: Further reaction of the hydrazinyl group or conversion of the remaining chlorine into an amino group to create a 3-amino-4-hydrazino (or similar) pyridazine derivative.

Pyrimidine Ring Formation: Cyclization of this diamine equivalent with a suitable one-carbon or three-carbon building block (e.g., formates, orthoesters, or β-dicarbonyl compounds) would lead to the formation of the fused pyrimidine ring, yielding the desired pyrimido[4,5-c]pyridazine core.

Introduction of Diverse Chemical Functionalities

The derivatization of this compound allows for the introduction of a wide array of chemical functionalities, which is crucial for tuning the physicochemical and biological properties of the resulting molecules.

The chlorine atoms serve as versatile handles for introducing carbon- and heteroatom-based substituents.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Sonogashira couplings, enable the introduction of various aryl, heteroaryl, alkyl, and alkynyl groups. nih.gov

C-N Bond Formation: Buchwald-Hartwig amination allows for the installation of primary and secondary amines. Direct nucleophilic substitution with ammonia, hydrazines, and other nitrogen nucleophiles is also a common method for introducing nitrogen-based functional groups.

C-O and C-S Bond Formation: Nucleophilic aromatic substitution (SNAr) with alkoxides, phenoxides, and thiolates can be used to introduce ether and thioether functionalities.

The trimethylsilyl group at the C4 position can also be leveraged. It can be replaced via ipso-substitution reactions or used to direct ortho-metalation at the C5 position, opening up pathways for even more complex substitution patterns. The ability to selectively and sequentially modify the 3, 4, and 6 positions of the pyridazine ring makes this compound a powerful platform for generating chemical diversity.

Advanced Spectroscopic and Structural Characterization of 3,6 Dichloro 4 Trimethylsilyl Pyridazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

No specific ¹H or ¹³C NMR data, including chemical shifts (δ), coupling constants (J), or signal assignments for 3,6-dichloro-4-(trimethylsilyl)pyridazine, have been reported in the reviewed literature. This information is crucial for the definitive structural elucidation of the molecule in solution.

Comprehensive Vibrational Spectroscopy for Molecular Fingerprinting

Detailed experimental infrared (IR) and Raman spectroscopy data for this compound are not available in the surveyed literature. Such data would provide a "molecular fingerprint" by identifying the characteristic vibrational modes of its functional groups.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

A single-crystal X-ray diffraction study for this compound has not been found in the public domain. Consequently, precise data on its solid-state structure, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions, remain undetermined.

Mass Spectrometry for Precise Molecular Composition and Fragmentation Analysis

While experimental mass spectrometry data, which would reveal the compound's molecular weight and fragmentation patterns under ionization, is not available, predicted data exists. The PubChem database lists predicted m/z values for various adducts of this compound, which can be a theoretical guide for future experimental work. uni.lu

Predicted Mass Spectrometry Data for C₇H₁₀Cl₂N₂Si uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.00630 |

| [M+Na]⁺ | 242.98824 |

| [M-H]⁻ | 218.99174 |

| [M+NH₄]⁺ | 238.03284 |

| [M+K]⁺ | 258.96218 |

| [M]⁺ | 219.99847 |

Electronic Spectroscopy for Understanding Electronic Transitions

There are no published electronic spectroscopy (UV-Vis) data for this compound. This information would be valuable for understanding the electronic transitions within the molecule, such as π-π* and n-π* transitions, which are characteristic of heteroaromatic systems.

Strategic Utility and Research Applications of 3,6 Dichloro 4 Trimethylsilyl Pyridazine in Contemporary Chemical Science

Function as Versatile Building Blocks in Complex Organic Synthesis

The utility of 3,6-Dichloro-4-(trimethylsilyl)pyridazine as a foundational building block stems from the distinct reactivity of its functional groups. The two chlorine atoms serve as excellent leaving groups, readily participating in nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of a wide array of substituents, including amines, alcohols, thiols, and carbon nucleophiles.

The trimethylsilyl (B98337) group adds another layer of synthetic versatility. It can act as a placeholder, influencing the regiochemistry of reactions on the pyridazine (B1198779) ring, or it can be readily cleaved (desilylation) to yield a C-H bond, opening up further functionalization pathways. Alternatively, the silyl (B83357) group can participate directly in cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. This multi-faceted reactivity allows for the construction of highly substituted pyridazine cores that are central to numerous complex target molecules.

The stepwise functionalization of the dichloropyridazine scaffold is a common strategy. uni-muenchen.de For instance, one chlorine atom can be selectively displaced under milder conditions, followed by a second, different substitution at the remaining chlorinated position under more forcing conditions. This differential reactivity is crucial for creating non-symmetrical 3,6-disubstituted pyridazines.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Common Reactions | Synthetic Utility |

|---|---|---|---|

| Chloro | 3 and 6 | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Introduction of diverse functional groups (amines, ethers, thioethers, aryl groups). |

Contribution to Chemical Libraries for High-Throughput Screening Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, relying on the availability of large, structurally diverse chemical libraries. nih.govThis compound is an ideal starting scaffold for the combinatorial synthesis of such libraries. researchgate.net Its capacity for controlled, stepwise diversification allows for the rapid generation of a multitude of unique analogues from a single core structure.

Using automated synthesis platforms, the two chloro-substituents can be reacted with a panel of different nucleophiles (e.g., a set of primary amines) to create a matrix of products. For example, reacting the core with 100 different amines at the C6 position, followed by reaction with 100 different nucleophiles at the C3 position, can theoretically generate 10,000 distinct compounds. The TMS group can be retained to study its steric or electronic influence or removed to create another point of diversity. This approach enables the efficient population of chemical space around the pyridazine core, producing libraries that are well-suited for screening against various biological targets. researchgate.net The systematic nature of this synthesis facilitates the development of structure-activity relationships (SAR) from the HTS output. semanticscholar.org

Development of Novel Ligands for Catalysis and Coordination Chemistry

The pyridazine framework is an effective coordinating motif for a variety of metal ions, making it a valuable component in the design of ligands for catalysis and the construction of complex coordination compounds. researchgate.netThis compound serves as an excellent precursor for tailored pyridazine-based ligands.

The synthetic strategy typically involves the substitution of the two chlorine atoms with nitrogen- or phosphorus-based coordinating groups, such as pyridyl, pyrazolyl, or phosphino (B1201336) moieties. researchgate.net This can lead to the formation of bidentate or tridentate ligands capable of chelating to a metal center. The trimethylsilyl group plays a subtle but important role; its steric bulk and electronic properties can be used to fine-tune the coordination environment around the metal, thereby influencing the catalytic activity or the stability of the resulting complex. For instance, substitution of the chloro groups with 2-pyridyl units would yield a di(2-pyridyl)pyridazine ligand, a class of compounds known to form grid-like metal complexes with ions like copper(I) and silver(I). researchgate.net

Table 2: Exemplary Ligand Synthesis Strategy

| Step | Reaction | Reagents | Resulting Structure |

|---|---|---|---|

| 1 | Suzuki Coupling | 2-Pyridylboronic acid, Pd catalyst | 3-Chloro-6-(2-pyridyl)-4-(trimethylsilyl)pyridazine |

| 2 | Suzuki Coupling | 2-Pyridylboronic acid, Pd catalyst | 3,6-Di(2-pyridyl)-4-(trimethylsilyl)pyridazine |

Advancement in Materials Science through Pyridazine-Based Architectures

In materials science, electron-deficient heterocyclic compounds are sought after for applications in organic electronics. The pyridazine ring, with its two nitrogen atoms, possesses inherent electron-withdrawing characteristics, making it a valuable component for materials like those used in organic light-emitting diodes (OLEDs) and organic semiconductors. liberty.edu

This compound provides a programmable entry point for incorporating the pyridazine unit into larger, conjugated systems or polymers. Through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), the chlorine atoms can be replaced with aromatic or heteroaromatic units, extending the π-system of the molecule. This allows for the systematic tuning of the material's electronic properties, such as its HOMO/LUMO energy levels and charge transport characteristics. The TMS group can facilitate processing or be used as a reactive handle to anchor the material to a surface or to another part of a larger molecular assembly. The ability to build complex, well-defined pyridazine-based architectures is crucial for developing next-generation organic electronic materials.

Design of Precursors for Bioactive Compound Development

The pyridazine scaffold is a key feature in a multitude of compounds designed for biological applications. nih.gov While excluding specific biological activities, the role of This compound as a master key for accessing these molecular structures is of significant chemical interest. It serves as a precursor in the synthesis of novel chemical entities intended for biological evaluation. mdpi.commdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.